molecular formula C14H13F B572740 3,4'-Dimethyl-4-fluorobiphenyl CAS No. 1345472-03-8

3,4'-Dimethyl-4-fluorobiphenyl

Cat. No.: B572740
CAS No.: 1345472-03-8
M. Wt: 200.256
InChI Key: LNPXILHXJFOCBT-UHFFFAOYSA-N
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Description

3,4’-Dimethyl-4-fluorobiphenyl is an organic compound with the molecular formula C14H13F It is a biphenyl derivative where the biphenyl core is substituted with two methyl groups and one fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4’-Dimethyl-4-fluorobiphenyl can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of 3,4’-Dimethyl-4-fluorobiphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recycling of catalysts and solvents can make the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

3,4’-Dimethyl-4-fluorobiphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The biphenyl core can be reduced to form cyclohexyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst are employed.

Major Products

    Substitution Reactions: Products include various substituted biphenyl derivatives.

    Oxidation Reactions: Products include carboxylic acids and ketones.

    Reduction Reactions: Products include cyclohexyl derivatives and partially hydrogenated biphenyls.

Scientific Research Applications

3,4’-Dimethyl-4-fluorobiphenyl has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying the interactions of biphenyl derivatives with biological macromolecules.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism by which 3,4’-Dimethyl-4-fluorobiphenyl exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobiphenyl: Lacks the methyl groups present in 3,4’-Dimethyl-4-fluorobiphenyl.

    3,4’-Dimethylbiphenyl: Lacks the fluorine atom present in 3,4’-Dimethyl-4-fluorobiphenyl.

    4-Methyl-4’-fluorobiphenyl: Contains only one methyl group and one fluorine atom.

Uniqueness

3,4’-Dimethyl-4-fluorobiphenyl is unique due to the presence of both methyl groups and a fluorine atom on the biphenyl core. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-fluoro-2-methyl-4-(4-methylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F/c1-10-3-5-12(6-4-10)13-7-8-14(15)11(2)9-13/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPXILHXJFOCBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718369
Record name 4-Fluoro-3,4'-dimethyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345472-03-8
Record name 4-Fluoro-3,4′-dimethyl-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345472-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3,4'-dimethyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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